molecular formula C26H26N4O4S B273602 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide

Numéro de catalogue B273602
Poids moléculaire: 490.6 g/mol
Clé InChI: QSURHBGKHUFHAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide, also known as DPP4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP4 inhibitors are a class of drugs that are used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which plays a key role in glucose metabolism.

Mécanisme D'action

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors work by inhibiting the enzyme 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide, the levels of these hormones are increased, leading to increased insulin secretion, decreased glucagon secretion, and improved glucose control.
Biochemical and Physiological Effects:
2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors have been shown to have a number of biochemical and physiological effects beyond their glucose-lowering effects. They may have anti-inflammatory effects by reducing the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). They may also have cardioprotective effects by improving endothelial function and reducing oxidative stress. Additionally, 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors in lab experiments is their specificity for the 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide enzyme, which allows for targeted inhibition of this enzyme. However, one limitation is that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.

Orientations Futures

There are a number of future directions for research on 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors. One area of interest is the potential use of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors in the treatment of Alzheimer's disease, as there is evidence that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may reduce amyloid-beta accumulation in the brain. Another area of interest is the potential use of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors in the treatment of autoimmune disorders such as multiple sclerosis, as there is evidence that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may reduce inflammation in these conditions. Additionally, there is ongoing research on the development of more selective and potent 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors with fewer off-target effects.

Méthodes De Synthèse

The synthesis of 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with phenylsulfonyl chloride in the presence of triethylamine, followed by reaction with 4-methylphenylamine and acetic anhydride. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors have been extensively studied for their potential therapeutic applications beyond diabetes. Recent studies have shown that 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide inhibitors may have anti-inflammatory, cardioprotective, and neuroprotective effects. They have also been investigated for their potential in the treatment of cancer, Alzheimer's disease, and autoimmune disorders.

Propriétés

Nom du produit

2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide

Formule moléculaire

C26H26N4O4S

Poids moléculaire

490.6 g/mol

Nom IUPAC

2-[benzenesulfonyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O4S/c1-19-14-16-21(17-15-19)27-24(31)18-29(35(33,34)23-12-8-5-9-13-23)25-20(2)28(3)30(26(25)32)22-10-6-4-7-11-22/h4-17H,18H2,1-3H3,(H,27,31)

Clé InChI

QSURHBGKHUFHAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

CC1=CC=C(C=C1)NC(=O)CN(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.